molecular formula C13H10Cl2N2S B074101 1,3-Bis(4-chlorophenyl)thiourea CAS No. 1220-00-4

1,3-Bis(4-chlorophenyl)thiourea

Cat. No.: B074101
CAS No.: 1220-00-4
M. Wt: 297.2 g/mol
InChI Key: SYJZYFOTCABQES-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)thiourea is a useful research compound. Its molecular formula is C13H10Cl2N2S and its molecular weight is 297.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56546. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Synthesis and crystal structure analysis of N,N′-bis(4-chlorophenyl)thiourea derivatives, revealing their crystallization properties and molecular interactions (Odularu et al., 2021).
  • Enzyme Inhibition and Mercury Sensing :

    • Thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, have been found to be effective enzyme inhibitors and sensors for toxic metals like mercury (Rahman et al., 2021).
  • Antibacterial Activities :

    • Synthesis of new vanadium complexes containing thiourea derivatives, demonstrating superior antibacterial activities against various bacterial strains (Farzanfar et al., 2015).
  • Antioxidant and Enzyme Inhibition Potentials :

    • Studies on thiourea derivatives for their antioxidant properties and enzyme inhibition potentials, contributing to the field of medicinal chemistry (Rahman et al., 2020).
  • Corrosion Inhibition :

    • Investigation of thiourea compounds as corrosion inhibitors, demonstrating high efficiency in protecting metals in corrosive environments (Paul & Yadav, 2020).
  • Cytotoxicity and QSAR Study :

    • Exploration of thiourea derivatives for their cytotoxic activities, providing insights into the development of anticancer agents (Pingaew et al., 2012).
  • DNA Interaction and Antioxidant Activities :

    • Synthesis of Cu(I) thiourea derivatives, examining their interactions with DNA and antioxidant activities, highlighting their potential in bioactive compound development (Hussain et al., 2020).
  • Antibacterial Activities of Aryl and Amino Acids Side Chains :

    • Investigation of bis-thiourea derivatives with aryl side chains for their antibacterial activity, emphasizing the importance of molecular structure in antibacterial efficacy (Zullkiplee et al., 2014).
  • Anion Transport and Potential in Cystic Fibrosis Treatment :

    • Study of bis-thiourea compounds as effective anion carriers, with implications for biological research and potential medical applications, especially in treating cystic fibrosis (Valkenier et al., 2014).

Safety and Hazards

1,3-Bis(4-chlorophenyl)thiourea may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

It is known that thiourea derivatives, to which this compound belongs, have been studied for their anticancer properties

Mode of Action

As a thiourea derivative, it is likely to interact with its targets through the formation of hydrogen bonds, given the presence of the thiourea group The chlorine atoms on the phenyl rings may also contribute to the compound’s reactivity

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting targets in the central nervous system.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZYFOTCABQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153460
Record name Di-p-chlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220-00-4
Record name N,N′-Bis(4-chlorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-p-chlorophenylthiourea
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Record name Di(4-chlorophenyl)thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56546
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Record name Di-p-chlorophenylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA
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Record name DI-P-CHLOROPHENYLTHIOUREA
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Record name DI-P-CHLOROPHENYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(4-chlorophenyl)thiourea?

A1: While the provided abstract lacks this information, the title "1,3‐Bis(4‐chloro­phen­yl)thio­urea" [] gives us the chemical structure. Based on this, we can determine:

    Q2: Is there any spectroscopic data available for this compound in the provided research?

    A2: Unfortunately, the provided abstract does not contain any spectroscopic data for this compound []. To obtain this information, one would need to refer to the full research article or other literature sources.

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